4'-Aminopropiophenone

Description

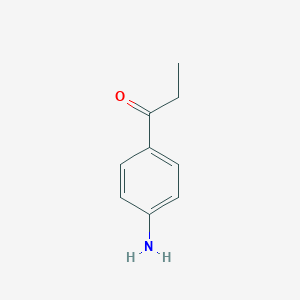

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWXOANXOQPCFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Record name | PROPIOPHENONE, 4'-AMINO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6170-25-8 (hydrochloride) | |

| Record name | 4-Aminopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021738 | |

| Record name | 4'-Aminopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propiophenone, 4'-amino- appears as yellow needles. (EPA, 1998) | |

| Record name | PROPIOPHENONE, 4'-AMINO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble in DMSO, Soluble in alcohol, In water, 352 mg/L at 37 °C | |

| Record name | 4-Aminopropiophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7963 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Platelets from alcohol, water; needles from water, Yellow needles from water | |

CAS No. |

70-69-9 | |

| Record name | PROPIOPHENONE, 4'-AMINO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Aminopropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Aminopropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Aminopropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4'-Aminopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-aminopropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-AMINOPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79GF917W6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Aminopropiophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7963 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

284 °F (EPA, 1998), 140 °C | |

| Record name | PROPIOPHENONE, 4'-AMINO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminopropiophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7963 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4'-Aminopropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Aminopropiophenone, a chemical compound with significant toxicological properties and applications in wildlife management. This document details its chemical and physical characteristics, provides insights into its mechanism of action, and outlines experimental protocols for its synthesis, purification, and analysis. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound, also known by its synonym p-aminopropiophenone (PAPP), is an aromatic ketone with the chemical formula C₉H₁₁NO.[1] It is a compound of significant interest due to its high toxicity, which stems from its ability to induce methemoglobinemia.[1] This property has led to its investigation and use as a vertebrate pest control agent, particularly for invasive predators. This guide aims to consolidate the technical information available on this compound to support further research and development.

Chemical and Physical Properties

This compound is a yellow to light brown crystalline powder or needles.[2][3] Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value |

| CAS Number | 70-69-9 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Appearance | Yellow to light brown crystalline powder or needles |

| Melting Point | 135-140 °C |

| Boiling Point | 270-306 °C |

| Solubility in Water | 352.1 mg/L at 37.5 °C |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and DMSO |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Value |

| ¹H NMR | Aromatic protons: δ 7.6-7.8 ppm |

| ¹³C NMR | Data not available in the search results |

| Infrared (IR) | C=O stretch: ~1680 cm⁻¹, NH₂ peaks: ~3300 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 149 |

| UV-Visible | Characteristic absorption bands |

Mechanism of Action: Methemoglobinemia Induction

The primary toxic effect of this compound is the induction of methemoglobinemia, a condition characterized by the presence of an abnormally high level of methemoglobin in the blood. This compound itself is not the direct causative agent but is metabolized in the liver to its active metabolite, N-hydroxylaminopropiophenone (PHAPP). PHAPP is a potent oxidizing agent that converts the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cellular hypoxia.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 4'-nitropropiophenone.

Materials:

-

4'-Nitropropiophenone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve 4'-nitropropiophenone in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution.

-

After the addition is complete, heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the solution is basic.

-

Extract the product with diethyl ether using a separatory funnel.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain crude this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from an ethanol-water mixture.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filter the hot solution through a fluted filter paper to remove the charcoal and any other insoluble impurities.

-

Add hot water dropwise to the hot filtrate until the solution becomes cloudy.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the purified crystals in a desiccator.

Quantitative Analysis by HPLC-UV

The concentration of this compound in a sample can be determined using High-Performance Liquid Chromatography with UV detection.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 50:50 v/v), pH adjusted to 3.0.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 275 nm.[4]

-

Injection Volume: 20 µL.

-

Column Temperature: 25 °C.

Procedure:

-

Prepare a stock solution of this compound of known concentration in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample solution by dissolving a known amount of the sample in the mobile phase and filtering it through a 0.45 µm filter.

-

Inject the calibration standards and the sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental properties, mechanism of toxicity, and key experimental procedures. The information presented herein is intended to be a valuable resource for researchers and professionals working with this compound. Adherence to appropriate safety protocols is paramount when handling this compound due to its high toxicity. Further research into its metabolic pathways and the development of more detailed analytical methods will continue to enhance our understanding and safe utilization of this compound.

References

4'-Aminopropiophenone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4'-Aminopropiophenone, a compound of significant interest in various fields, from toxicology and wildlife management to its potential as a precursor in pharmaceutical synthesis. This document covers its fundamental chemical identity, physicochemical properties, detailed experimental protocols, and its role in relevant biological pathways.

Chemical Identity and Synonyms

This compound is an aromatic organic compound featuring both a ketone and an amine functional group. Its systematic and common identifiers are crucial for accurate documentation and research.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-aminophenyl)propan-1-one .[1][2][3][4][5]

The compound is also widely known by several synonyms, which are frequently encountered in scientific literature and chemical databases. The most common of these is the acronym PAPP, derived from its synonym p-Aminopropiophenone (or para-Aminopropiophenone).[1][2][3][6]

Common Synonyms:

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, application, and analysis. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Identifiers | ||

| CAS Number | 70-69-9 | [1][2][7] |

| PubChem CID | 6270 | [1] |

| EC Number | 200-742-7 | [1] |

| UN Number | 2811 | [1] |

| Molecular Properties | ||

| Molecular Formula | C₉H₁₁NO | [1][2][7] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| IUPAC Name | 1-(4-aminophenyl)propan-1-one | [1][2][3] |

| InChI Key | FSWXOANXOQPCFF-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)N | [1][2] |

| Physical Properties | ||

| Physical State | Yellow-brown crystalline powder/needles | [1][4][7] |

| Melting Point | 135-143 °C | [2][4] |

| Boiling Point | ~305.8 °C | [4] |

| Water Solubility | 352 mg/L at 37.5 °C | [2] |

| Solubility in Solvents | Soluble in DMSO and alcohol | [2][4][7] |

| pKa | 2.86 (Predicted) | [7] |

| Density | ~1.067 - 1.1 g/cm³ at 20°C | [2] |

| Vapor Pressure | 5.02 x 10⁻⁴ mm Hg at 25°C | [4] |

| Flash Point | 138.7 °C | [2][4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of this compound.

Synthesis Protocol: Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of aniline (B41778).[3] This reaction involves the introduction of a propionyl group onto the aromatic ring of aniline using propionyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Materials:

-

Aniline

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ice

-

Separatory funnel, round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.1 to 1.2 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath to 0-5 °C.

-

Formation of Acylium Ion: Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension of AlCl₃ in DCM. The addition should be dropwise to control the exothermic reaction. Stir the mixture for 15-20 minutes at 0-5 °C to allow for the formation of the acylium ion electrophile.

-

Acylation Reaction: Dissolve aniline (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the aniline solution dropwise to the reaction mixture, maintaining the internal temperature below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture slowly onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield pure 1-(4-aminophenyl)propan-1-one.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound in various matrices can be achieved using reverse-phase HPLC with UV detection.

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 4.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile). A typical starting point could be 80:20 (v/v) buffer:methanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at the maximum absorbance wavelength (λmax) of this compound, which is approximately 310 nm.[4]

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

-

Sample Preparation:

-

For Bulk Drug/Formulations: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Sonication may be used to aid dissolution. Filter the sample through a 0.45 µm syringe filter before injection.

-

For Biological Fluids (e.g., Blood Plasma): Perform a protein precipitation step by adding a solvent like acetonitrile (B52724) or methanol (e.g., 3 parts solvent to 1 part plasma). Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in the mobile phase. Filter before injection.

-

-

Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Biological Activity Protocol: In Vitro Methemoglobin Induction

The primary toxic effect of this compound is the induction of methemoglobinemia.[8] This protocol outlines an in vitro method to assess its methemoglobin-forming potential using red blood cells (RBCs).

Materials:

-

Freshly drawn whole blood (e.g., from rat, dog, or human) with an anticoagulant (e.g., heparin).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

This compound (PAPP).

-

Co-oximeter or a spectrophotometer capable of measuring absorbance at 630 nm.

-

Incubator or water bath at 37 °C.

-

Centrifuge.

Procedure:

-

RBC Preparation: Centrifuge the whole blood at 1,500 x g for 10 minutes. Aspirate and discard the plasma and buffy coat. Wash the remaining RBCs three times by resuspending them in cold PBS and centrifuging. After the final wash, resuspend the RBC pellet in PBS to create a 5% hematocrit suspension.

-

Incubation: Prepare different concentrations of PAPP by dissolving it in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation mixture is low, typically <1%).

-

In test tubes, add the RBC suspension and the PAPP solutions to achieve the desired final concentrations. Include a vehicle control (RBCs with solvent only) and a positive control if available (e.g., sodium nitrite).

-

Incubate the tubes at 37 °C for a set time period (e.g., 1-2 hours) with gentle shaking.

-

Measurement of Methemoglobin (MetHb):

-

Using a Co-oximeter: This is the most direct method. Follow the manufacturer's instructions to measure the percentage of MetHb in the blood samples.

-

Using a Spectrophotometer (Evelyn and Malloy method): a. Lyse the RBCs by adding a small aliquot of the incubated sample (e.g., 0.1 mL) to a hypotonic phosphate buffer solution. b. Measure the absorbance of the lysate at 630 nm (A₁). This absorbance is primarily due to MetHb. c. Add a few crystals of potassium cyanide (KCN) to the cuvette. KCN converts MetHb to cyanomethemoglobin, which does not absorb at 630 nm. d. After a few minutes, measure the absorbance again at 630 nm (A₂). e. The change in absorbance (A₁ - A₂) is proportional to the MetHb concentration. A total hemoglobin measurement is also required to calculate the percentage.

-

-

Data Analysis: Calculate the percentage of MetHb for each PAPP concentration and compare it to the control. Plot the MetHb percentage against the PAPP concentration to determine a dose-response relationship.

Biological Pathways and Mechanisms of Action

Understanding the biological interactions of this compound is critical for both toxicology and drug development.

Mechanism of Methemoglobinemia Induction

The toxicity of PAPP is not direct but occurs through metabolic activation.[3][4] In the body, PAPP is metabolized, primarily by cytochrome P450 enzymes in the liver, to its active metabolite, N-hydroxylaminopropiophenone (PHAPP). This metabolite is a potent oxidizing agent that can directly oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cellular hypoxia. This process can create a futile redox cycle, where a single molecule of the metabolite can lead to the formation of many molecules of methemoglobin.[3]

Relevance in Drug Development: Precursor for Kinase Inhibitors

While this compound itself is primarily known for its toxicity, its chemical structure—an aminophenyl ketone—makes it a relevant starting material or structural analogue for the synthesis of more complex heterocyclic compounds used in drug development. Specifically, the quinazoline (B50416) and quinazolinone scaffolds are core components of many approved Epidermal Growth Factor Receptor (EGFR) inhibitors used in cancer therapy, such as gefitinib (B1684475) and erlotinib.[2][3][4][6] EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor cell proliferation and survival. Inhibitors block the ATP-binding site of the kinase domain, preventing downstream signaling.

The synthesis of such inhibitors often involves precursors containing an amino group on an aromatic ring, which is then used to construct the heterocyclic quinazoline system.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 70-69-9 | Benchchem [benchchem.com]

- 8. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4'-Aminopropiophenone: Molecular Structure, Properties, and Analysis

Introduction

4'-Aminopropiophenone, also known as para-aminopropiophenone (PAPP), is an aromatic organic compound with the chemical formula C₉H₁₁NO.[1][2] Structurally, it is classified as both an aromatic amine and a ketone, featuring a propanone group and an amino group attached to a benzene (B151609) ring at the para position.[1] While it serves as an intermediate in the synthesis of various organic compounds, its primary significance in scientific research and drug development lies in its potent toxicological properties.[3] PAPP is a well-documented methemoglobin-forming agent, a characteristic that has led to its investigation as a cyanide antidote and its development as a vertebrate pesticide for predator control.[2][4][5] Its mechanism of action involves metabolic activation to a reactive intermediate that oxidizes hemoglobin, impairing oxygen transport in the blood and leading to hypoxia.[2][6] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, mechanism of action, and analytical methodologies for this compound.

Molecular Structure and Identification

The molecular structure of this compound consists of a propiophenone (B1677668) core substituted with an amino group at the fourth position of the phenyl ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-aminophenyl)propan-1-one.[1][7][8]

Caption: Molecular Structure of this compound (C₉H₁₁NO).

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| CAS Number | 70-69-9 | [3][8] |

| Molecular Formula | C₉H₁₁NO | [1][2][8] |

| Molecular Weight | 149.19 g/mol | [1][2][8] |

| IUPAC Name | 1-(4-aminophenyl)propan-1-one | [1][8] |

| SMILES | CCC(=O)C1=CC=C(N)C=C1 | [1][8] |

| InChIKey | FSWXOANXOQPCFF-UHFFFAOYSA-N |[1][2][8] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and application in experimental settings. It typically appears as a yellow to light brown crystalline solid.[1][8]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Yellow to light brown crystalline needles or powder | [1][3][8] |

| Melting Point | 135-140 °C | [1][6][7] |

| Boiling Point | 305.8 °C | [6] |

| Water Solubility | 352.1 mg/L (at 37.5 °C) | [1][6] |

| Solvent Solubility | Soluble in DMSO and alcohol; slightly soluble in ethanol; insoluble in diethyl ether | [1][6] |

| pKa | 2.64 (estimated) | [6] |

| Log K_ow_ (Octanol/Water) | 1.25 (estimated) | [6] |

| UV/Vis Absorption Max (λ_max_) | 310.3 nm |[6] |

Synthesis Pathway Overview

Several synthetic routes for this compound have been described. A common and classical approach is the Friedel-Crafts acylation.[7] This method is challenging for anilines directly because the amino group complexes with the Lewis acid catalyst, deactivating the aromatic ring. Therefore, a protection-acylation-deprotection strategy is typically employed.[7]

Caption: Simplified Friedel-Crafts Synthesis Pathway for this compound.

Mechanism of Action: The Methemoglobin Formation Pathway

The toxicity of PAPP is not direct but results from its metabolic activation.[7] In the liver, cytochrome P450 enzymes metabolize PAPP into its highly active N-hydroxy metabolite, N-hydroxylaminopropiophenone (PHAPP).[6][9] This metabolite is a potent oxidizing agent that converts the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to systemic hypoxia.[2][6]

Caption: Metabolic Activation and Mechanism of Toxicity of PAPP.

Experimental Protocols and Analytical Methodologies

The quantification and characterization of this compound are essential for quality control, toxicological studies, and drug development. This is typically achieved through spectroscopic and chromatographic techniques.

A standard workflow for the analysis of a PAPP sample involves careful sample preparation followed by instrumental analysis and data interpretation.

Caption: General Experimental Workflow for the Analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for determining the purity and concentration of this compound.[10][11] The following is a representative protocol.

Objective: To determine the purity of a this compound sample.

Instrumentation and Reagents:

-

System: HPLC with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Standard: this compound reference standard of known purity.

-

Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

Methodology:

-

Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent to achieve a final concentration of approximately 0.1 mg/mL.

-

Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard, aiming for a target concentration of 0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 310 nm (based on λ_max_).[6]

-

Gradient Program:

-

0-2 min: 35% B

-

2-15 min: 35% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 35% B

-

18-22 min: 35% B (re-equilibration)

-

-

-

Analysis: Inject the standard solution to establish system suitability (checking for retention time, peak shape, and reproducibility). Subsequently, inject the sample solution.

-

Data Processing: Integrate the area of all peaks in the sample chromatogram. Calculate the purity of this compound by determining the area percentage of the main peak relative to the total area of all peaks.

-

UV-Visible Spectroscopy: As noted, PAPP has a maximum absorption at approximately 310 nm, which is useful for its quantification via UV-Vis spectrophotometry, often as a detection method in HPLC.[6][10]

-

Infrared (IR) Spectroscopy: An IR spectrum of PAPP would show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ketone, and various C=C stretching vibrations of the aromatic ring.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet), the aromatic protons on the benzene ring, and the protons of the amino group.[7] The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule.[12]

References

- 1. Buy this compound | 70-69-9 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. envirolink.govt.nz [envirolink.govt.nz]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. apvma.gov.au [apvma.gov.au]

- 7. This compound | 70-69-9 | Benchchem [benchchem.com]

- 8. p-Aminopropiophenone | C9H11NO | CID 6270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Bioactivation of the cyanide antidote 4-aminopropiophenone (4-PAPP) by human and rat hepatic microsomal enzymes: effect of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cipac.org [cipac.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4'-Aminopropiophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the solubility characteristics of 4'-Aminopropiophenone (CAS No. 70-69-9), a key intermediate in various chemical syntheses and an active compound in certain vertebrate pest control agents. This document collates available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Focus: Solubility Profile

This compound, a yellow crystalline solid, exhibits a range of solubilities in common organic solvents, governed by its molecular structure which features both a polar amino group and a moderately polar propiophenone (B1677668) moiety attached to an aromatic ring. Understanding its solubility is critical for its application in synthesis, formulation, and delivery.

Quantitative Solubility Data

| Solvent | Chemical Class | Temperature (°C) | Solubility | Citation(s) |

| Water | Protic | 37.5 | 352 mg/L | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Not Specified | Soluble | [4][5][6] |

| Alcohol (General) | Protic, Polar | Not Specified | Soluble | [4][5][6] |

| Ethanol | Protic, Polar | Not Specified | Slightly Soluble | [2][4] |

| Acetone | Aprotic, Polar | Not Specified | Good Solubility (Qualitative) | [2][4] |

| Diethyl Ether | Ether | Not Specified | Insoluble | [2][4] |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors found in the cited literature and lack specific quantitative values. The hydrochloride salt of this compound is reported to be freely soluble in water[5].

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid organic compound like this compound in an organic solvent can be achieved through several established experimental methods. The choice of method often depends on the required precision, the amount of substance available, and the properties of the solute and solvent. Below are detailed methodologies for commonly employed techniques.

Gravimetric Method (Shake-Flask)

This is a classical and highly reliable method for determining thermodynamic solubility.

Principle: A saturated solution of the compound is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of 4'-Aminopropiopiophenone is added to a sealed vial or flask containing the organic solvent of interest.

-

The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

-

Phase Separation:

-

Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle.

-

A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or solvent-rinsed syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

A known volume of the filtered saturated solution is transferred to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

-

The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

The container with the solid residue is then carefully dried to a constant weight in a desiccator.

-

The final weight of the container with the dried solute is recorded.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Mass of solute (g)) / (Volume of aliquot (L))

-

UV/Vis Spectroscopic Method

This method is suitable when the solute has a distinct chromophore and is particularly useful for determining the solubility of sparingly soluble compounds.

Principle: A saturated solution is prepared, and its absorbance is measured at a specific wavelength. The concentration is then determined using a pre-established calibration curve (Beer-Lambert Law).

Detailed Methodology:

-

Preparation of Calibration Curve:

-

A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest.

-

The UV/Vis absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound.

-

A calibration curve of absorbance versus concentration is plotted, and the linear regression equation is determined.

-

-

Preparation and Analysis of Saturated Solution:

-

A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

A clear aliquot of the saturated solution is carefully withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured at the λmax.

-

-

Calculation:

-

The concentration of the diluted solution is calculated using the linear regression equation from the calibration curve.

-

The original concentration of the saturated solution (the solubility) is then calculated by multiplying the concentration of the diluted solution by the dilution factor.

-

Logical Workflow Visualization

The following diagram illustrates a typical experimental workflow for determining the solubility of a solid organic compound.

This guide provides a foundational understanding of the solubility of this compound based on currently available data. Further experimental work is required to establish a comprehensive quantitative solubility profile across a wider range of organic solvents and temperatures, which would be invaluable for its application in drug development and chemical synthesis.

References

The Development of 4'-Aminopropiophenone: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Aminopropiophenone (PAPP), a compound with a rich and varied history, has transitioned from an early 20th-century chemical novelty to a substance of significant interest in both toxicology and pharmacology. Initially investigated for its potential as an antidote, its unique mechanism of action later positioned it as a valuable tool in wildlife management. This technical guide provides an in-depth historical and scientific overview of PAPP's development, focusing on its synthesis, mechanism of action, and key experimental findings.

Historical Context and Evolution of Research

The scientific journey of this compound began in the early 1900s with its initial synthesis.[1] Early research primarily focused on its chemical properties and potential therapeutic applications, including its investigation as a cyanide antidote during World War II.[1] The U.S. Army and Navy sponsored research programs to explore its ability to induce methemoglobinemia, a condition where hemoglobin is oxidized and can no longer carry oxygen, as a means to sequester cyanide.[1]

A significant shift in research focus occurred in the early 1980s when the Denver Wildlife Research Centre in the United States began evaluating PAPP's potential as a predator control agent.[2][3] However, it was not until the 1990s that researchers at the Victorian Institute of Animal Science in Australia demonstrated its efficacy as a rapid-acting and humane vertebrate pesticide for controlling feral cats and red foxes.[2][3] This research was pivotal and led to further development and registration for wildlife management in New Zealand in 2011 for the control of stoats and feral cats.[2][3] Australia has also been investigating its use for managing feral cats, red foxes, and wild dogs.[2]

Chemical Synthesis

The synthesis of this compound has been described through various methods since the early 20th century. One of the earliest and most cited methods is the Friedel-Crafts acylation of aniline (B41778) with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[4]

Experimental Protocol: Synthesis of 4'-Aminopropiopiophenone (Reconstructed from historical descriptions)

Materials:

-

Aniline

-

Propionyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (B86663) (anhydrous)

-

Ice

Procedure:

-

A solution of aniline in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Anhydrous aluminum chloride is slowly added to the cooled solution while stirring.

-

Propionyl chloride is then added dropwise to the reaction mixture, maintaining the temperature below 5°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

The aqueous layer is separated and neutralized with a saturated sodium bicarbonate solution until a precipitate forms.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Mechanism of Action: Induction of Methemoglobinemia

The primary pharmacological effect of this compound is the induction of methemoglobinemia.[3][4][5][6] PAPP itself is not the direct causative agent but acts as a prodrug.[2] Following ingestion, it undergoes biotransformation in the liver, primarily by cytochrome P450 enzymes, to its active metabolite, N-hydroxylaminopropiophenone (PHAPP).[4][5][6][7]

PHAPP is a potent oxidizing agent that converts the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin.[5][6] Methemoglobin is incapable of binding and transporting oxygen, leading to a dose-dependent decrease in the oxygen-carrying capacity of the blood.[3][4][5][6] This results in systemic hypoxia, lethargy, and ultimately, a humane death in target species.[3][8]

The process of methemoglobin formation can be reversed by the enzyme methemoglobin reductase, and the administration of methylene (B1212753) blue can be used as an antidote to PAPP poisoning.[3][5]

Signaling Pathway: PAPP-Induced Methemoglobinemia

Caption: Metabolic activation of PAPP and subsequent induction of methemoglobinemia.

Quantitative Toxicological and Pharmacokinetic Data

The toxicity and pharmacokinetic profile of this compound vary significantly across different species, which is a key factor in its selective use as a vertebrate pesticide.

Table 1: Acute Oral Toxicity (LD50) of this compound in Various Species

| Species | LD50 (mg/kg bw) | Reference |

| Dog | 30 - 50 | [5] |

| Rat | 177 - 221 | [5] |

| Mouse | 168 - 233 | [5] |

| Guinea Pig | 1020 | [5] |

| Feral Cat | < 10 | |

| Stoat | < 10 | |

| Brushtail Possum | > 500 | |

| Mallard Duck | 32 - 38 |

Table 2: Pharmacokinetic Parameters of this compound

| Species | Tmax (Time to Peak Plasma Concentration) | Primary Route of Excretion | Oral Bioavailability | Reference |

| Rat | Up to 60 min | Urine (>70%) | Not Reported | [5][6] |

| Dog | Up to 60 min | Urine (>70%) | 32% - 52% | [5][6] |

| Monkey | 1 - 1.5 hours | Urine (>70%) | Not Reported | [5][6] |

Experimental Protocols

Measurement of Methemoglobin Levels

Principle: This method is based on the differential light absorption spectra of hemoglobin and methemoglobin. Methemoglobin has a characteristic absorption peak at 630-635 nm, which disappears upon the addition of cyanide.

Experimental Protocol (Reconstructed):

-

Blood Sample Collection: Whole blood is collected from the test animal in tubes containing an anticoagulant (e.g., heparin).

-

Hemolysate Preparation: A small aliquot of blood is lysed by adding it to a hypotonic solution (e.g., distilled water or a specific lysing reagent). The mixture is centrifuged to remove cell debris.

-

Spectrophotometric Measurement:

-

The absorbance of the hemolysate is measured at 630 nm (A1).

-

A few crystals of potassium cyanide are added to the cuvette to convert all methemoglobin to cyanmethemoglobin.

-

The absorbance is measured again at 630 nm (A2).

-

-

Calculation: The percentage of methemoglobin is calculated using the following formula: % Methemoglobin = (A1 - A2) / (Total Hemoglobin Absorbance) * 100 (Note: Total hemoglobin is typically measured separately using a standard cyanmethemoglobin method at 540 nm).

Experimental Workflow: Methemoglobin Measurement

Caption: Workflow for the spectrophotometric determination of methemoglobin levels.

Conclusion

The development of this compound showcases a fascinating journey from a chemical curiosity to a specialized tool in wildlife conservation and management. Its well-defined mechanism of action, centered on the induction of methemoglobinemia, has been the subject of extensive research. The significant inter-species variation in its toxicity and metabolism underscores the importance of targeted research in drug and pesticide development. This guide provides a foundational understanding of the historical and technical aspects of PAPP, offering valuable insights for researchers and professionals in related fields. Further research into its metabolic pathways and the development of even more selective analogues continues to be an area of active investigation.

References

- 1. The induction of methaemoglobin by p-aminophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. apvma.gov.au [apvma.gov.au]

- 4. This compound | 70-69-9 | Benchchem [benchchem.com]

- 5. apvma.gov.au [apvma.gov.au]

- 6. Studies of the pharmacokinetics and metabolism of 4-amino-propiophenone (PAPP) in rats, dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. envirolink.govt.nz [envirolink.govt.nz]

- 8. The formation of methaemoglobin by 4-aminopropiophenone (PAPP) and 4-(N-hydroxy) aminopropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 4'-Aminopropiophenone (PAPP) in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Aminopropiophenone (PAPP), a potent methemoglobin-forming agent, has been extensively studied for its toxicological properties, primarily in the context of its development as a vertebrate pesticide.[1] This technical guide provides a comprehensive overview of the toxicological profile of PAPP in various animal models, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Mechanism of Action: Methemoglobinemia

The primary mechanism of PAPP toxicity is the induction of methemoglobinemia.[1][2] PAPP itself is not the direct causative agent but undergoes biotransformation in the liver to its active metabolite, p-hydroxylaminopropiophenone (PHAPP).[2][3] PHAPP is then taken up by erythrocytes, where it initiates a redox cycle, oxidizing the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin (MetHb).[2] Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia.[1] At high concentrations, this results in cyanosis, lethargy, and ultimately, death from metabolic hypoxia.[4]

Acute Toxicity

The acute oral toxicity of PAPP varies significantly across different animal species, which is attributed to differences in metabolic pathways and rates of hemoglobin oxidation.[3][5] Carnivores are generally more susceptible than non-carnivorous mammals.[6]

Quantitative Acute Toxicity Data

| Animal Species | Route of Administration | LD50 (mg/kg bw) | Reference(s) |

| Mammals | |||

| Dog | Oral | 30 - 50 | [3] |

| Feral Cat | Oral | <10 | [5] |

| Stoat | Oral | <10 | [5] |

| Rat | Oral | 177 - 221 | [3] |

| Mouse | Oral | 168 - 233 | [3] |

| Guinea Pig | Oral | 1020 | [3] |

| Brushtail Possum | Oral | >500 | |

| Dama Wallaby | Oral | 89 | |

| Birds | |||

| Mallard Duck | Oral | 32 - 38 | |

| Weka | Oral | 568 | [5] |

| Magpie | Oral | 1387 | |

| Blackbird | Oral | 174 | [7] |

Pharmacokinetics and Metabolism

Following oral administration, PAPP is rapidly absorbed from the gastrointestinal tract.[3] The time to reach maximum plasma concentration (Tmax) varies between species, being up to 60 minutes in rats and dogs, and 1 to 1.5 hours in monkeys.[3][5] The oral bioavailability in dogs has been reported to be between 32% and 52%.[3]

Metabolism of PAPP differs significantly among species. In rats, N-acetylation is the primary metabolic pathway, while dogs primarily utilize ring and aliphatic hydroxylation.[8][9] Monkeys employ both N-acetylation and oxidation pathways.[8][9] The principal route of excretion for PAPP and its metabolites is via the urine.[3][8]

Sub-chronic Toxicity

Limited data is available on the sub-chronic toxicity of PAPP. A 14-day study in rats revealed dose-related increases in erythroid hyperplasia, sinusoidal enlargement, erythrophagocytosis, and pigment deposition in the spleen.[10] Pigment deposition, likely hemosiderin, was also observed in the Kupffer cells of the liver and the renal proximal tubular epithelial cells of rats in the highest dose group.[10] In a 14-day study with cynomolgus monkeys, increased lactate (B86563) dehydrogenase (LDH) and glutamic pyruvic transaminase (GPT) levels were observed at higher doses.[10]

Experimental Protocols

Acute Oral Toxicity Study (General Protocol)

A standardized protocol for determining the acute oral toxicity (LD50) of a substance like PAPP typically follows OECD Guideline 423. The following is a generalized workflow.

Methodology Details:

-

Test Animals: Healthy, young adult animals of a specific species and strain (e.g., Wistar rats) are used.[10][11] Both males and females are typically included.[5][11]

-

Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are allowed to acclimatize for at least five days before the study begins.[11]

-

Dose Preparation and Administration: PAPP is typically dissolved or suspended in a suitable vehicle (e.g., dimethyl sulfoxide).[12] The test substance is administered as a single oral dose via gavage.[5][12] A control group receives the vehicle alone.[11]

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes at specified intervals for at least 14 days.[11][13]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.[11]

-

Data Analysis: The LD50 value and its confidence intervals are calculated using appropriate statistical methods, such as probit analysis.[7]

Toxicokinetic Study (General Protocol)

The objective of a toxicokinetic study is to determine the absorption, distribution, metabolism, and excretion (ADME) of a substance.

Methodology Details:

-

Test System: The study is conducted in the animal species of interest.

-

Dosing: A known dose of the test substance, often radiolabelled (e.g., with 14C), is administered via the intended route of exposure.[8]

-

Sample Collection: Blood, urine, and feces are collected at predetermined time points.[3][8]

-

Analysis: The concentration of the parent compound and its metabolites in the collected samples is determined using validated analytical methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[7][14]

-

Parameter Calculation: Toxicokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the concentration-time data.[5]

Effects on the Nervous System

Studies in mice have shown that PAPP administration can lead to decreased locomotor activity and a lengthening of response times in conditioned reflex tests.[2] However, it is currently considered that there is insufficient data to definitively conclude whether PAPP has direct neurotoxic potential, as these effects could be secondary to the hypoxia induced by methemoglobinemia.[2]

Genotoxicity

In vitro and in vivo genotoxicity studies have suggested that PAPP is a genotoxicant.[3]

Conclusion

This compound exhibits a well-defined toxicological profile, with its primary mechanism of action being the induction of methemoglobinemia. There is significant species-specific variation in its acute toxicity, which is closely linked to metabolic differences. While data on sub-chronic toxicity and genotoxicity exist, further research would be beneficial to fully characterize its long-term effects and direct neurotoxic potential. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with PAPP or similar compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 70-69-9 | Benchchem [benchchem.com]

- 3. apvma.gov.au [apvma.gov.au]

- 4. tandfonline.com [tandfonline.com]

- 5. envirolink.govt.nz [envirolink.govt.nz]

- 6. bioone.org [bioone.org]

- 7. doc.govt.nz [doc.govt.nz]

- 8. Studies of the pharmacokinetics and metabolism of 4-amino-propiophenone (PAPP) in rats, dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]

- 12. The acute oral and intravenous toxicity of p-aminopropiophenone (PAPP) to laboratory rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Template For Subchronic Toxicity Study in Rodents | FDA [fda.gov]

- 14. Assessment of subchronic toxicity and toxicokinetics of AG NPP709 in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 4'-Aminopropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Aminopropiophenone, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₁NO, with a molecular weight of 149.19 g/mol . Its structure is characterized by a propiophenone (B1677668) core substituted with an amino group at the para position of the phenyl ring.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides insight into the proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | Doublet | 2H | Ar-H (ortho to C=O) |

| 6.65 | Doublet | 2H | Ar-H (ortho to NH₂) |

| 4.10 | Broad Singlet | 2H | -NH₂ |

| 2.95 | Quartet | 2H | -CH₂- |

| 1.20 | Triplet | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments in this compound.

| Chemical Shift (δ) ppm | Assignment |

| 200.0 | C=O |

| 151.0 | Ar-C (para to C=O) |

| 130.5 | Ar-C (ortho to C=O) |

| 128.0 | Ar-C (ipso to C=O) |

| 114.0 | Ar-C (ortho to NH₂) |

| 31.0 | -CH₂- |

| 8.5 | -CH₃ |

IR (Infrared) Spectroscopy Data

The IR spectrum highlights the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Amine) |

| 3050 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| 1665 | Strong | C=O Stretch (Ketone) |

| 1600 | Strong | Aromatic C=C Stretch |

| 1250 | Strong | C-N Stretch |

MS (Mass Spectrometry) Data

The mass spectrum shows the fragmentation pattern of this compound upon ionization.

| m/z | Relative Intensity (%) | Assignment |

| 149 | 100 | [M]⁺ (Molecular Ion) |

| 120 | 85 | [M - C₂H₅]⁺ |

| 92 | 40 | [C₆H₄NH₂]⁺ |

| 65 | 30 | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (0 ppm).

-

The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16.

-

Relaxation delay: 1.0 s.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled.

-

Number of scans: 1024.

-

Relaxation delay: 2.0 s.

-

IR Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

A small amount of this compound (approximately 5-10 mg) was dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride.[1]

-

A drop of this solution was placed on a potassium bromide (KBr) salt plate.[1]

-

The solvent was allowed to evaporate, leaving a thin film of the solid compound on the plate.[1]

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Method: The KBr plate with the sample film was placed in the spectrometer's sample holder and the spectrum was recorded.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization:

-

A dilute solution of this compound in a suitable volatile solvent was introduced into the mass spectrometer.

-

Ionization Method: Electron Ionization (EI) was used. The sample was bombarded with a beam of high-energy electrons (typically 70 eV).

Data Acquisition:

-

Instrument: A quadrupole mass spectrometer.

-

Mass Analyzer: The resulting ions were separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion was measured to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

The Structure-Activity Relationship of Aminopropiophenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of aminopropiophenones, a class of compounds with diverse pharmacological profiles. This document provides a comprehensive overview of their mechanisms of action, quantitative data on their biological activity, and detailed experimental protocols for their evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction to Aminopropiophenones

Aminopropiophenones are a class of chemical compounds characterized by a propiophenone (B1677668) backbone with an amino group. This structural motif is the foundation for a wide range of pharmacologically active molecules, from central nervous system stimulants to therapeutic agents and even pesticides. The biological effects of these compounds are highly dependent on the specific substitutions on the aromatic ring, the aliphatic side chain, and the terminal amino group. Understanding the SAR of this class is crucial for predicting the pharmacological and toxicological effects of new analogs and for the rational design of novel therapeutic agents.

The aminopropiophenone class can be broadly divided into two main categories based on their primary mechanism of action:

-

Psychoactive Aminopropiophenones (Cathinone Derivatives): These compounds, which include the naturally occurring cathinone (B1664624) found in the khat plant (Catha edulis) and a plethora of synthetic derivatives, primarily act on the monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1] Their effects are dictated by their ability to either block the reuptake of these neurotransmitters or to act as substrates for the transporters, inducing their release from the presynaptic neuron.[2][3]

-

para-Aminopropiophenone (PAPP): In contrast to the psychoactive derivatives, PAPP's primary mechanism of toxicity is not related to the central nervous system but to its ability to induce methemoglobinemia.[4][5] This occurs through its metabolic conversion to a reactive intermediate that oxidizes hemoglobin, impairing its oxygen-carrying capacity.[6]

This guide will delve into the SAR of both categories, providing quantitative data and detailed methodologies for their study.

Structure-Activity Relationship of Psychoactive Aminopropiophenones

The pharmacological profile of psychoactive aminopropiophenones is intricately linked to their chemical structure. Modifications at three key positions—the aromatic ring, the α-carbon of the side chain, and the terminal amino group—dramatically influence their potency and selectivity for DAT, NET, and SERT, as well as their mechanism of action (reuptake inhibitor versus releasing agent).[7]

Key Structural Modifications and Their Effects

-

Aromatic Ring Substitutions: The addition of substituents to the phenyl ring can significantly alter a compound's interaction with monoamine transporters. For instance, para-substitution on methcathinone (B1676376) analogs with bulkier groups tends to shift selectivity towards SERT.[3]

-

α-Alkyl Chain Length: The length of the alkyl chain at the α-position plays a critical role in determining potency at DAT. For α-pyrrolidinophenones, increasing the carbon chain length from methyl to pentyl generally leads to an increase in affinity for hDAT.[8]

-

N-Terminal Substituents: The nature of the substituent on the terminal amine is a major determinant of whether a compound acts as a reuptake inhibitor or a releasing agent. Bulky substituents, such as the tert-butyl group in bupropion, tend to result in compounds that are reuptake inhibitors, while smaller amine substituents are more commonly found in releasing agents.[2]

Quantitative Data on Monoamine Transporter Interactions

The following tables summarize the in vitro binding affinities and uptake inhibition potencies of various aminopropiophenone derivatives at human dopamine, norepinephrine, and serotonin transporters.

Table 1: Monoamine Transporter Inhibition (IC₅₀, nM) of Selected Cathinone Derivatives

| Compound | hDAT IC₅₀ (nM) | hNET IC₅₀ (nM) | hSERT IC₅₀ (nM) | DAT/SERT Ratio | Reference |

| Pentedrone | 31.38 ± 2.62 | 103.70 ± 12.60 | 3350.00 ± 310.00 | 106.76 | [5] |

| N-Ethyl-pentedrone (NEPD) | 16.21 ± 1.13 | 41.63 ± 4.11 | 3420.00 ± 280.00 | 210.98 | [5] |

| Pentylone | 47.92 ± 4.55 | 60.12 ± 5.98 | 136.00 ± 12.00 | 2.84 | [5] |

| N-Ethyl-pentylone (NEP) | 11.91 ± 1.01 | 30.13 ± 2.99 | 6.37 ± 0.16 | 0.53 | [5] |

| 4-Methyl-pentedrone (4-MPD) | 59.31 ± 5.43 | 120.50 ± 11.80 | 1090.00 ± 98.00 | 18.38 | [5] |

| 4-Methyl-ethylaminopentedrone (4-MeAP) | 29.89 ± 2.87 | 58.93 ± 5.67 | 456.00 ± 41.00 | 15.26 | [5] |

| Cocaine | 198.8 | 395.9 | - | - | [2] |

Table 2: Monoamine Transporter Binding Affinity (Kᵢ, µM) of α-Pyrrolidinophenones

| Compound | hDAT Kᵢ (µM) | hNET Kᵢ (µM) | hSERT Kᵢ (µM) | Reference |

| α-PPP (methyl) | 1.29 | 1.63 | >10 | [8] |

| α-PBP (ethyl) | 0.145 | 0.203 | >10 | [8] |

| α-PVP (propyl) | 0.0222 | 0.027 | >10 | [8] |

| α-PHP (butyl) | 0.016 | 0.0195 | >10 | [8] |

| PV-8 (pentyl) | 0.0148 | 0.016 | >10 | [8] |

Table 3: Monoamine Transporter Inhibition (IC₅₀, nM) of Bupropion and its Analogs

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |

| Bupropion | 305 | 3715 | >10000 | [2] |

| Analog 3 (N-tert-butyl, no Cl) | 258 | 4100 | >10000 | [2] |

| Analog 5 (N-isopropyl, no Cl) | 396 | 3100 | >10000 | [2] |

| Analog 6 (N-ethyl, no Cl) | 1300 | 1200 | >10000 | [2] |

| Analog 7 (N-methyl, no Cl) | 1100 | 1000 | >10000 | [2] |

Mechanism of Action and Signaling Pathways

Psychoactive Aminopropiophenones: Modulation of Monoamine Transporters

The primary signaling pathway influenced by psychoactive aminopropiophenones is the regulation of monoamine neurotransmitter levels in the synaptic cleft. These compounds bind to DAT, NET, and/or SERT, preventing the reuptake of dopamine, norepinephrine, and/or serotonin, respectively. This leads to an accumulation of these neurotransmitters in the synapse, enhancing their signaling to postsynaptic receptors. Some derivatives, particularly those with smaller N-alkyl substituents, can act as substrates for these transporters, inducing a reverse transport or "efflux" of the neurotransmitters from the presynaptic neuron.[3]

para-Aminopropiophenone (PAPP): Induction of Methemoglobinemia

PAPP exerts its toxic effect through a mechanism distinct from its psychoactive counterparts. Following ingestion, PAPP is metabolized in the liver to its active metabolite, N-hydroxylaminopropiophenone (PHAPP).[9][10] PHAPP then enters red blood cells and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.[6] Methemoglobin is incapable of binding and transporting oxygen, leading to systemic hypoxia.[4][5]

Experimental Protocols

The characterization of aminopropiophenones relies on a suite of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

In Vitro Monoamine Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes or cells expressing the respective transporter.

Materials:

-

Synaptosome preparation or cells expressing hDAT, hNET, or hSERT

-

Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin)

-

Test compound (aminopropiophenone analog)

-

Selective inhibitor for defining non-specific uptake (e.g., GBR 12909 for DAT)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass fiber filters and cell harvester

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in KRH buffer.

-